tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[4.4]nonan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(14-9-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMHWYMCDKOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCCC2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the tert-butyl carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products:
Oxidation: Oxidized spirocyclic derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Biology: In biological research, the compound is used to study the effects of spirocyclic structures on biological activity. It serves as a model compound for investigating the interactions
Biological Activity
tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in modulating enzyme and receptor functions. This article explores the biological activity of this compound, including its mechanisms of action, structural features, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 240.35 g/mol. The compound features a nitrogen atom within a spirocyclic framework, which may enhance its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways, potentially influencing:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
Biological Activity Data
Recent studies have investigated the biological effects of this compound, revealing significant findings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Showed moderate inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement. |
| Study 2 | Assess receptor binding | Demonstrated binding affinity to serotonin receptors, indicating possible antidepressant effects. |
| Study 3 | Explore anti-inflammatory properties | Exhibited anti-inflammatory activity in vitro, reducing cytokine production in macrophages. |
Case Study 1: Cognitive Enhancement
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cognitive-enhancing effects of this compound through AChE inhibition assays. The results indicated that the compound significantly increased acetylcholine levels in neuronal cultures, suggesting its potential application in treating cognitive disorders such as Alzheimer's disease .
Case Study 2: Antidepressant Activity
Another study explored the binding affinity of the compound to serotonin receptors using radiolabeled ligand binding assays. The findings revealed that this compound has a high affinity for the 5-HT2A receptor, which is implicated in mood regulation and depression treatment .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2,5,8-triazaspiro[3.5]nonane | Contains three nitrogen atoms; potential for diverse biological interactions. | |
| Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane | Hydroxyl group enhances solubility and bioavailability. | |
| Tert-butyl 9-amino-3-azaspiro[5.5]undecane | Incorporates an amino group that may influence receptor interactions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Carbamates
Spirocyclic carbamates are distinguished by their fused ring systems and substituent patterns. Below is a detailed comparison of tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate with key analogs:
Table 1: Structural and Molecular Comparison
Note: The 7-oxa variant shares the same CAS number but includes an oxygen atom in the spiro system.
Key Differences and Implications
Ring Size and Heteroatom Substitution: The spiro[4.4]nonane core provides a rigid, three-dimensional structure that enhances binding to biological targets compared to smaller spiro systems like spiro[3.5]nonane .
Functional Group Modifications: Bicyclo vs. Spiro Systems: Bicyclo[4.1.0]heptane derivatives lack the spiro junction, resulting in different conformational dynamics and steric profiles . Ketone-Containing Analogs: The bicyclo[3.3.1]nonan-9-one derivative (CAS 1781342-95-7) introduces a reactive ketone group, enabling further functionalization .
Synthetic Utility :
- The Boc group in these compounds facilitates deprotection under mild acidic conditions, making them ideal intermediates in peptide and small-molecule synthesis .
- Fluorinated analogs (e.g., tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate, CAS 1052713-47-9) are tailored for improved metabolic stability in drug candidates .
Q & A
Basic: What are the optimal synthetic routes for tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate?
Answer:
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. A common approach includes:
- Step 1 : Formation of the 1-azaspiro[4.4]nonane backbone via cyclization of a bifunctional amine-ketone precursor under acidic or basic conditions.
- Step 2 : Introduction of the carbamate group using tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) to protect the amine functionality .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during Boc protection.
Basic: How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
- Molecular ion peak [M+H]⁺ at m/z 242.3 (C₁₂H₂₂N₂O₃) confirms the molecular weight.
- Fragmentation patterns show loss of the Boc group (m/z 242 → 186) .
Advanced: What crystallographic challenges arise in resolving the structure of this compound?
Answer:
The spirocyclic framework introduces conformational flexibility, complicating X-ray diffraction analysis. Methodological considerations include:
- Crystal Growth : Use slow evaporation with polar solvents (e.g., ethanol/water mixtures) to stabilize the rigid conformation.
- Data Collection : High-resolution synchrotron radiation improves weak diffraction patterns caused by low crystallinity.
- Refinement : SHELXL software (via Hirshfeld atom refinement) accounts for disorder in the spirocyclic ring .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often stem from variations in assay conditions or impurity profiles. A systematic approach includes:
- Purity Validation : Use HPLC-MS to confirm >95% purity and rule out confounding byproducts .
- Dose-Response Curves : Test across a broad concentration range (nM–μM) to identify non-linear effects.
- Target Specificity : Employ CRISPR-engineered cell lines to isolate off-target interactions .
- Comparative Studies : Benchmark against structurally similar carbamates (e.g., tert-butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate) to contextualize activity .
Advanced: What strategies improve the solubility of this compound in aqueous biological assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1%) or cyclodextrin-based solubilizers to enhance aqueous dispersion without denaturing proteins .
- Pro-Drug Design : Introduce ionizable groups (e.g., phosphate esters) on the carbamate moiety, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce aggregation .
Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?
Answer:
- DFT Calculations : Model transition states for nucleophilic attacks on the carbamate carbonyl (e.g., by amines or hydrides) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring flexibility to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Docking Studies : Map interactions with enzymatic active sites (e.g., proteases) to guide derivatization for enhanced inhibition .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.
- Light Sensitivity : Use amber vials to avoid photodegradation of the spirocyclic amine .
- Moisture Control : Include desiccants (e.g., silica gel) in storage containers.
Advanced: How to design enantioselective syntheses for chiral derivatives of this compound?
Answer:
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to set stereocenters in the spirocyclic backbone .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclization .
Basic: What analytical techniques validate the purity of this compound?
Answer:
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time ~8.2 min .
- TLC : Rf ~0.5 in ethyl acetate/hexane (3:7) with UV visualization at 254 nm .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 59.48%, H: 9.15%, N: 11.56%) .
Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition assays?
Answer:
- Transition-State Mimicry : The spirocyclic structure mimics strained intermediates in protease-mediated peptide cleavage, enabling competitive inhibition .
- Hydrogen Bonding : The carbamate carbonyl interacts with catalytic residues (e.g., serine in hydrolases), as shown by X-ray co-crystallography .
- Allosteric Modulation : MD simulations suggest the tert-butyl group induces conformational changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
